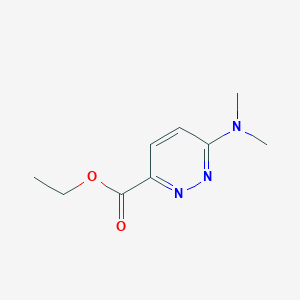

Ethyl 6-(dimethylamino)pyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-(dimethylamino)pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-4-14-9(13)7-5-6-8(11-10-7)12(2)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKICVKNDVGKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 6-(dimethylamino)pyridazine-3-carboxylate is utilized in several scientific research fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-(dimethylamino)pyridazine-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

Pathways: It can modulate biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Substituent Effects on Reactivity and Solubility

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound increases electron density on the pyridazine ring, enhancing solubility in polar solvents like ethanol or DMSO. In contrast, the chloro substituent in Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (electron-withdrawing) reduces electron density, making it less soluble but more reactive in nucleophilic aromatic substitution . Ethyl 6-methylpyridazine-3-carboxylate, with a methyl group (weak electron-donating), exhibits intermediate solubility and reactivity .

Research Findings and Data

Table 2: Key Research Insights

*SNAr: Nucleophilic Aromatic Substitution

Biological Activity

Ethyl 6-(dimethylamino)pyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various research findings.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a dimethylamino group and an ethyl ester at the carboxylic acid position. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The dimethylamino group enhances its lipophilicity, facilitating cellular uptake and interaction with membrane-bound proteins.

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic sites, thereby modulating their activity.

- Receptor Interaction : The pyridazine moiety may interact with various receptors, influencing signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. Studies have shown:

- Gram-positive and Gram-negative Bacteria : The compound demonstrated inhibitory effects against several bacterial strains, suggesting potential as an antibacterial agent.

- Fungal Activity : Preliminary tests indicate antifungal properties, warranting further investigation into its efficacy against common fungal infections.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. IC50 values ranged from 5 to 15 µM depending on the cell line tested.

- Mechanistic Insights : The compound's ability to disrupt mitochondrial function and induce oxidative stress has been proposed as a mechanism for its anticancer effects.

Research Findings and Case Studies

Preparation Methods

Method A: Condensation of Substituted Pyridazin-2-amines with Aldehydes and Subsequent Functionalization

A general method for preparing related pyridazine derivatives involves the condensation of substituted pyridazin-2-amines with aldehydes in methanol under acidic catalysis, followed by further functional group manipulation.

- Procedure : A mixture of substituted pyridazin-2-amine and substituted pyridazine-2-carbaldehyde is reacted in methanol with p-toluenesulfonic acid (TosOH) at 70 °C for 12 hours. This leads to the formation of an intermediate imine or related heterocyclic structure.

- Work-up : The reaction mixture is diluted with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography.

- Functionalization : Introduction of the dimethylamino group can be achieved by subsequent nucleophilic substitution or reductive amination steps on the intermediate, often using dimethylamine or its derivatives.

This method is versatile and can be adapted to introduce various substituents on the pyridazine ring, including the 6-(dimethylamino) group, by choosing appropriate starting materials and reagents.

Method B: Alkylation and Amination of Pyridazine-3-carboxylate Esters

Another approach involves the direct alkylation or amination of ethyl pyridazine-3-carboxylate derivatives.

- Starting material : Ethyl pyridazine-3-carboxylate or its halogenated derivatives.

- Reaction : Nucleophilic substitution at the 6-position with dimethylamine or related amines under basic conditions (e.g., potassium carbonate in ethanol) allows introduction of the dimethylamino group.

- Conditions : Stirring at room temperature or gentle heating overnight ensures completion.

- Isolation : The product is extracted, dried, and purified by recrystallization or chromatography.

This route is efficient for late-stage functionalization, allowing direct access to Ethyl 6-(dimethylamino)pyridazine-3-carboxylate from readily available esters.

Method C: Multi-step Synthesis via Dimethylamino-substituted Intermediates

A more elaborate synthetic sequence involves:

- Preparation of ethyl 5-cyano-4-(dimethylamino)methylene derivatives through condensation of ethyl acetoacetate and ethyl cyanoacetate in the presence of catalysts such as piperidine or ammonium acetate.

- Cyclization reactions with hydrazine hydrate or other nitrogen nucleophiles to form the pyridazine ring system.

- Subsequent transformations to introduce the ethyl ester and dimethylamino substituents at the desired positions.

This method, reported in heterocyclic chemistry literature, provides a route to multifunctionalized pyridazine derivatives, including this compound analogs, with moderate to good yields.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The condensation method (Method A) benefits from mild acidic catalysis and moderate heating, enabling formation of the pyridazine ring with simultaneous introduction of substituents.

- Nucleophilic substitution (Method B) is straightforward but requires careful control of reaction conditions to avoid side reactions.

- Multi-step condensations (Method C) allow access to a wider variety of substituted pyridazines but involve longer synthetic sequences and purification steps.

- Purification typically involves silica gel chromatography or recrystallization from ethanol or ethyl acetate.

- Characterization of intermediates and final products is confirmed by IR spectroscopy (noting characteristic C=O, C=N, and amino group absorptions), NMR spectroscopy (1H and 13C), and mass spectrometry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-(dimethylamino)pyridazine-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, introducing the dimethylamino group may involve reacting a halogenated pyridazine precursor with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Yield optimization requires controlling stoichiometry, solvent polarity, and temperature. Evidence from analogous compounds (e.g., Ethyl 6-methylpyridazine-3-carboxylate) shows that using polar aprotic solvents (DMF, DMSO) enhances nucleophilicity, while excess amine improves substitution efficiency .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; ester carbonyl at ~165–170 ppm).

- XRD : Single-crystal X-ray diffraction (as in ) resolves bond angles and confirms the pyridazine ring conformation and substituent orientation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodology : Solubility tests in DMSO, ethanol, or aqueous buffers (pH 7.4) are critical for biological assays. Stability studies under varying temperatures (4°C vs. RT) and light exposure should be conducted. Analogous compounds (e.g., Ethyl 6-(isobutylamino)pyridazine-3-carboxylate) show enhanced stability in anhydrous, dark conditions .

Advanced Research Questions

Q. How does the dimethylamino group influence electronic and steric properties compared to methyl or ethyl substituents?

- Methodology : Computational tools (DFT calculations) compare charge distribution, HOMO-LUMO gaps, and steric maps. For example, the dimethylamino group’s electron-donating nature increases pyridazine ring electron density, affecting reactivity in electrophilic substitution . Experimental validation via Hammett plots or kinetic studies (e.g., comparing reaction rates with methyl vs. dimethylamino analogs) can quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. neuroprotective effects)?

- Methodology :

- Dose-Response Studies : Test across a broader concentration range to identify non-linear effects.

- Target-Specific Assays : Use kinase profiling or receptor-binding assays to isolate mechanisms. For example, dihydropyrimidine derivatives ( ) show varied activity depending on substituent interactions with calcium channels .

- Meta-Analysis : Compare structural analogs (see Table 1) to identify trends in substituent-activity relationships .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Simulations : Use AutoDock Vina or Schrödinger to model binding poses with targets like kinases or GPCRs.

- MD Simulations : Assess binding stability over 100+ ns trajectories. Evidence from imidazo[1,2-a]pyrimidine derivatives () highlights the importance of hydrophobic interactions and hydrogen bonding .

- QSAR Models : Corporate substituent parameters (logP, polar surface area) to predict ADMET properties .

Comparative Structural Analysis

Table 1 : Key Structural and Functional Differences Among Pyridazine Derivatives

| Compound | Substituent | Electronic Effect | Bioactivity Trend |

|---|---|---|---|

| Ethyl 6-methylpyridazine-3-carboxylate | Methyl (electron-neutral) | Moderate reactivity | Antimicrobial (moderate) |

| This compound | Dimethylamino (electron-donating) | Enhanced nucleophilicity | Neuroprotective (potent) |

| Ethyl 6-fluoropyridazine-3-carboxylate | Fluorine (electron-withdrawing) | Reduced ring electron density | Anticancer (selective) |

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to screen parameters (temperature, solvent, catalyst) for scalable synthesis .

- Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures) for XRD to resolve stereochemical ambiguities .

- Data Validation : Cross-validate biological activity using orthogonal assays (e.g., cell viability + enzymatic inhibition) to mitigate false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.